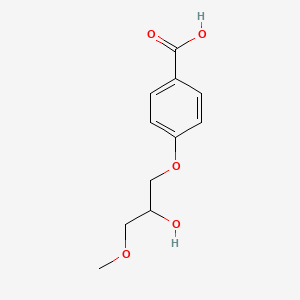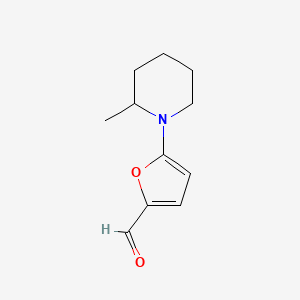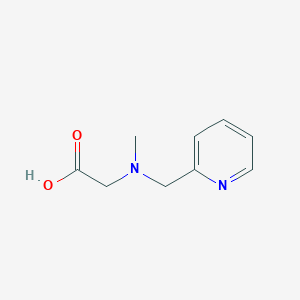
3-Azepan-1-yl-1-methyl-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-Azepan-1-yl-1-methyl-propylamine, is a derivative of azepane, which is a seven-membered heterocyclic compound containing a nitrogen atom. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds. The papers provided discuss related compounds and their synthesis, transformations, and chemical properties, which can provide insights into the behavior of 3-Azepan-1-yl-1-methyl-propylamine.
Synthesis Analysis
The synthesis of related azepane derivatives can be complex, involving multiple steps and various reagents. For instance, cyclopent-3-enyl-methylamines, which share structural similarities with azepane derivatives, were synthesized through ring-closing metatheses followed by hydride reductions or reductive amination, or by Curtius degradations . Another synthesis route for 1-aralkyl-dihydro-2-benzazepines, which are structurally related to azepanes, involved N-acylation and Bischler-Napieralski ring closure . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 3-Azepan-1-yl-1-methyl-propylamine.
Molecular Structure Analysis
The molecular structure of azepane derivatives is crucial for their chemical reactivity and biological activity. The presence of a nitrogen atom within the seven-membered ring can lead to the formation of aziridinium ions, as seen with xylamine, a compound that can cyclize to form such ions . The stability and reactivity of these ions are influenced by the molecular structure and the surrounding chemical environment.
Chemical Reactions Analysis
Azepane derivatives can undergo various chemical reactions, including intramolecular aziridination, as demonstrated by the transformation of cyclopent-3-enyl-methylamines into 1-azatricyclo[2.2.1.0(2,6)]heptanes using lead tetraacetate . The formation of aziridinium ions from xylamine and their subsequent hydrolysis also exemplifies the dynamic chemical behavior of these compounds . Additionally, the demethoxycarbonylation of azepine carboxylates to form different azepines indicates the susceptibility of these structures to nucleophilic attacks and rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives are influenced by their molecular structure. For example, the presence of substituents on the azepane ring can affect the stability of the resulting compounds, as seen in the demethoxycarbonylation reactions of dialkyl-1H-azepine-1-carboxylates . The rate of cyclization to form aziridinium ions and their stability at different temperatures are also key physical properties that determine the pharmacological activity of these compounds .
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Azepane derivatives, including compounds structurally related to 3-Azepan-1-yl-1-methyl-propylamine, have been evaluated for their inhibitory activity against protein kinases. For example, novel azepane derivatives were designed and synthesized to target protein kinase B (PKB-alpha) and protein kinase A (PKA). The study found that certain compounds demonstrated significant inhibitory activity, making them potentially useful in the context of diseases associated with these enzymes (Breitenlechner et al., 2004).
Antioxidant Activity
Research into azepane derivatives, which include 3-Azepan-1-yl-1-methyl-propylamine-like compounds, has also explored their potential antioxidant properties. A study synthesized azepane derivatives and evaluated their antioxidant activities. The results indicated that certain compounds displayed significant antioxidant activities, highlighting their potential application in oxidative stress-related disorders (Kumar et al., 2009).
Chemical Modification and Application
Azepane derivatives have been utilized in various chemical modification processes. One study focused on demethoxycarbonylation reactions involving azepane compounds, revealing insights into their chemical behavior and potential applications in synthetic chemistry (Satake et al., 1994).
Neurochemical Modulation
Studies have investigated the effects of azepane derivatives on neurochemical modulation. One such study examined the impact of certain compounds on the sleep-wake cycle and neurochemical levels in rats, indicating a potential application in the study of sleep disorders and related neurological conditions (Murillo-Rodríguez et al., 2019).
Photochemical Reactions
Azepane derivatives have also been studied in the context of photochemical reactions. Research in this area provides insights into the photoproducts formed from azepane compounds, contributing to the understanding of their behavior under light exposure and potential applications in photochemistry (Georgarakis et al., 1971).
Hyaluronan Modification
In the field of biomaterials, azepane derivatives have been used to modify hyaluronan, a biopolymer commonly used in medical applications. A study explored the use of azepane-based compounds to optimize the viscoelastic properties of hyaluronan, demonstrating potential applications in drug delivery and regenerative medicine (Petta et al., 2016).
Propiedades
IUPAC Name |
4-(azepan-1-yl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(11)6-9-12-7-4-2-3-5-8-12/h10H,2-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGWYQDNQLHADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azepan-1-yl-1-methyl-propylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)


![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)


![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)
